molecular formula C42H52Cl2N8O6 B610419 Ravidasvir dihydrochloride CAS No. 1303533-81-4

Ravidasvir dihydrochloride

Cat. No.: B610419
CAS No.: 1303533-81-4
M. Wt: 835.8 g/mol
InChI Key: JYLMWUZJMRNMDA-SPRBZRACSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PPI-668 involves multiple steps, including the formation of key intermediates and their subsequent couplingSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of PPI-668 involves scaling up the laboratory synthesis to a commercial scale. This requires the optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and compliance with regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

PPI-668 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving PPI-668 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions involving PPI-668 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

PPI-668 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of NS5A inhibition and to develop new antiviral agents.

    Biology: Investigated for its effects on viral replication and resistance mechanisms in HCV.

    Medicine: Evaluated in clinical trials for its efficacy and safety in treating chronic hepatitis C infections.

    Industry: Used in the development of combination therapies for HCV treatment .

Mechanism of Action

PPI-668 exerts its effects by binding to the NS5A protein of the hepatitis C virus, thereby inhibiting its function. This inhibition disrupts the viral replication process, leading to a reduction in viral load. The molecular targets and pathways involved include the inhibition of viral RNA replication and the prevention of the assembly of new viral particles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PPI-668

PPI-668 stands out due to its potent pan-genotypic activity, making it effective against a wide range of HCV genotypes. Its favorable pharmacokinetic profile and high barrier to resistance further enhance its potential as a key component in combination therapies for HCV .

Properties

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H/t33-,34-,35-,36-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLMWUZJMRNMDA-SPRBZRACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52Cl2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303533-81-4
Record name Ravidasvir hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303533814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAVIDASVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWN7376681
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ravidasvir dihydrochloride
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Ravidasvir dihydrochloride
Reactant of Route 3
Ravidasvir dihydrochloride
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Ravidasvir dihydrochloride
Reactant of Route 5
Ravidasvir dihydrochloride
Reactant of Route 6
Reactant of Route 6
Ravidasvir dihydrochloride

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